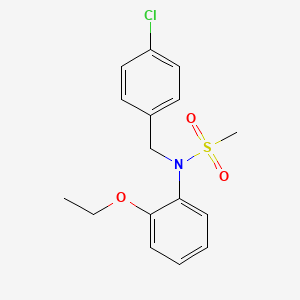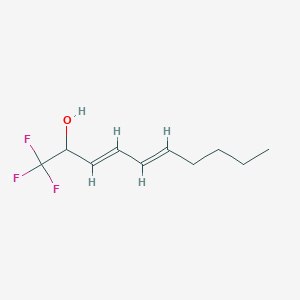
3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER is a complex organic compound with potential applications in various fields of scientific research. This compound features an indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring. The presence of iodine, methylamino, and carboxylic acid ester groups adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved can vary, but they often include key proteins or enzymes that play a role in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the iodine atom.
3-IODO-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the methylamino and phenylthio groups.
Uniqueness
The presence of the iodine atom and the combination of functional groups in 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C20H20IN3O3S |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
tert-butyl 3-iodo-6-[2-(methylcarbamoyl)phenyl]sulfanylindazole-1-carboxylate |
InChI |
InChI=1S/C20H20IN3O3S/c1-20(2,3)27-19(26)24-15-11-12(9-10-13(15)17(21)23-24)28-16-8-6-5-7-14(16)18(25)22-4/h5-11H,1-4H3,(H,22,25) |
InChI-Schlüssel |
RUTPYTWJJYTMMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)


![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)




![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)

![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)


